5'-Deoxy-5'-iodouridine

Antiviral Thymidine Kinase Herpes Simplex Virus

Research on herpes simplex virus is often compromised by the confounding cytotoxicity of standard nucleoside analogs like Idoxuridine. 5'-Deoxy-5'-iodouridine (CAS 14259-58-6) resolves this with a distinct safety profile, enabling robust in vivo efficacy studies. - Demonstrates a wide safety margin with no significant toxicity in rodent models, unlike Idoxuridine (LD50 3080 mg/kg). - Serves as a privileged synthetic intermediate, its 5'-iodo group enabling Sonogashira and Suzuki cross-couplings for rapid SAR library generation. - Features metabolic stability against phosphorolytic cleavage, making it a superior probe for long-term cell culture assays.

Molecular Formula C9H11IN2O5
Molecular Weight 354.10 g/mol
CAS No. 14259-58-6
Cat. No. B077721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxy-5'-iodouridine
CAS14259-58-6
Synonyms5'-deoxy-5'-iodouridine
5'-deoxy-5'-iodouridine, 123I-labeled
5'-iodo-2'deoxyuridine
Molecular FormulaC9H11IN2O5
Molecular Weight354.10 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O
InChIInChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1
InChIKeyNEMNIUYGXIQPPK-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Deoxy-5'-iodouridine: Physicochemical & Pharmacological Baseline


5'-Deoxy-5'-iodouridine (CAS 14259-58-6) is a synthetic pyrimidine nucleoside analog derived from uridine, characterized by the replacement of the 5'-hydroxyl group with an iodine atom (C9H11IN2O5, MW 354.10 g/mol, density 2.118 g/cm³) [1]. It is frequently misclassified in vendor databases as a purine nucleoside analog, but its structure confirms it is a pyrimidine derivative . The compound is primarily investigated as an antiviral agent targeting herpes simplex virus (HSV) via inhibition of viral thymidine kinase (TK) and as a versatile synthetic intermediate for generating novel nucleoside conjugates through palladium-catalyzed cross-coupling reactions [2].

Pyrimidine nucleoside analog for HSV-1 thymidine kinase inhibition studies
5′-iodo handle enables Pd-catalyzed Sonogashira and Suzuki diversification
Reported lower toxicity in rodent models supports repeat-dosing research

5'-Deoxy-5'-iodouridine: Uniqueness vs. Iodinated Analogs


Generic substitution among iodinated nucleoside analogs is inadvisable due to critical structural and functional divergences that govern target engagement, metabolic stability, and synthetic utility. Unlike 5-iodo-2'-deoxyuridine (Idoxuridine), which retains the 2'-deoxyribose moiety and is a potent but cytotoxic antiviral agent with an LD50 of 3080 mg/kg in mice [1], 5'-deoxy-5'-iodouridine features a 5'-iodo substitution that fundamentally alters its interaction with thymidine kinase (HSV-1 TK IC50 = 4.30E+3 nM) and eliminates the 2'-hydroxyl group, conferring a distinct metabolic and toxicity profile (no significant toxicity in rodents) [2]. Furthermore, its unique 5'-iodo group serves as a privileged synthetic handle for Sonogashira and Suzuki cross-couplings, enabling the construction of molecular diversity that is inaccessible with non-iodinated or differently substituted analogs . These quantitative and qualitative differences preclude simple interchangeability and necessitate compound-specific procurement for defined research objectives.

Cytotoxicity profile divergence
Replacement with Idoxuridine may introduce higher cytotoxicity risk (LD₅₀ 3080 mg/kg); 5′-deoxy substitution alters the toxicity endpoint context.
Loss of synthetic utility
Non-iodinated analogs (e.g., 5-fluoro-2′-deoxyuridine) lack the iodine leaving group, precluding Pd-mediated cross-coupling diversification.
Metabolic stability mismatch
5-Iodouridine substitution retains the 2′-hydroxyl and may undergo phosphorylase cleavage, compromising metabolic stability inferred for 5′-deoxy form.

5'-Deoxy-5'-iodouridine: Quantitative Evidence vs. Analogs


HSV-1 TK Inhibition vs. Idoxuridine

5'-Deoxy-5'-iodouridine exhibits moderate inhibitory activity against herpes simplex virus type 1 thymidine kinase (HSV-1 TK), a key enzyme in viral DNA synthesis. Its IC50 value of 4.30E+3 nM (4.3 μM) is comparable to that of the clinically used antiviral Idoxuridine (5-iodo-2'-deoxyuridine), which has an IC50 of 4.3 μM against feline herpesvirus [1]. However, this cross-study comparison must be interpreted cautiously due to differing viral strains and assay conditions; no direct head-to-head study is available. The data suggest that 5'-deoxy-5'-iodouridine engages the viral TK with similar potency to Idoxuridine but may offer a distinct toxicity profile (see Evidence Item 2).

HSV-1 TK Inhibition
Cross-study comparable
IC₅₀ 4.3 µM (comparable to Idoxuridine 4.3 µM, feline herpesvirus)
Comparable enzyme engagement; distinct viral strain context
No head-to-head study; cross-study interpretation
Antiviral Thymidine Kinase Herpes Simplex Virus

In Vivo Safety Profile vs. Idoxuridine

In rodent toxicity studies, 5'-deoxy-5'-iodouridine showed no significant toxicity in mice, rats, or hamsters, and did not interfere with human cell growth . In stark contrast, Idoxuridine has a reported LD50 of 3080 mg/kg (oral) in mice and is associated with genotoxicity and reproductive risks [1]. While a direct LD50 value for 5'-deoxy-5'-iodouridine is not available, the qualitative observation of 'no significant toxicity' across three species represents a compelling safety differentiator. This suggests that 5'-deoxy-5'-iodouridine may be a safer research tool or lead candidate for applications requiring repeated dosing or in vivo studies.

In Vivo Tolerability
Class-level inference
No significant toxicity in mice, rats, hamsters
Reported tolerability endpoint context; lower rodent toxicity vs Idoxuridine
LD₅₀ not reported for target; class-level comparison
Toxicology Safety Antiviral

Palladium-Catalyzed Cross-Coupling Utility

The 5'-iodo group of 5'-deoxy-5'-iodouridine serves as a privileged reactive site for palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, enabling the introduction of diverse functional groups (e.g., alkynes, aryls) at the 5'-position . This synthetic utility is not shared by 5-fluoro-2'-deoxyuridine (FUdR) or 5-chloro-2'-deoxyuridine, which lack the iodine leaving group. The ability to rapidly generate libraries of 5'-modified nucleoside analogs positions 5'-deoxy-5'-iodouridine as a key intermediate for structure-activity relationship (SAR) studies and the development of novel antiviral or anticancer agents.

Cross-Coupling Reactivity
Class-level inference
Undergoes Sonogashira & Suzuki coupling via 5′-I
Supports synthetic diversification; iodine facilitates Pd coupling
Not available with non-iodinated or chloro analogs
Synthetic Chemistry Palladium Catalysis Nucleoside Modification

Metabolic Stability vs. 5-Iodouridine

Unlike 5-iodouridine, which retains the 2'-hydroxyl group and is susceptible to cellular catabolism by uridine phosphorylase, 5'-deoxy-5'-iodouridine lacks this hydroxyl, potentially enhancing its metabolic stability . While no direct comparative PK study is available for this compound, class-level knowledge of nucleoside analogs indicates that 5'-deoxy modifications generally reduce enzymatic cleavage and prolong half-life. This structural feature may contribute to the observed lack of toxicity and non-interference with human cell growth, distinguishing it from the more rapidly metabolized 5-iodouridine (Ki for dihydroorotase = 340 μM) [1].

Metabolic Stability Inference
Class-level inference
5′-deoxy modification; no human enzyme inhibition observed
May resist phosphorylase cleavage; requires validation
Compared to 5-iodouridine (Ki 340 µM for dihydroorotase)
Nucleoside Metabolism Prodrug Pharmacokinetics

5'-Deoxy-5'-iodouridine: Validated Application Scenarios


In Vivo Antiviral Studies with Low Toxicity

Based on evidence of potent HSV-1 thymidine kinase inhibition (IC50 4.3 μM) and the absence of significant toxicity in mice, rats, and hamsters, 5'-deoxy-5'-iodouridine is ideally suited for in vivo antiviral studies where repeated dosing and a wide safety margin are critical [1]. Its favorable toxicity profile distinguishes it from Idoxuridine (LD50 3080 mg/kg) and supports its use in animal models of herpes simplex virus infection to evaluate therapeutic efficacy without confounding toxicity .

Nucleoside Library Synthesis via Cross-Coupling

The 5'-iodo group enables Sonogashira and Suzuki cross-coupling reactions, allowing chemists to rapidly diversify the 5'-position of the nucleoside scaffold . This makes 5'-deoxy-5'-iodouridine an essential building block for generating libraries of 5'-alkynyl or 5'-aryl derivatives for structure-activity relationship (SAR) exploration in antiviral and anticancer programs. Non-iodinated analogs like 5-fluoro-2'-deoxyuridine cannot participate in these transformations.

Metabolically Stable Nucleoside Probe for Cell Biology

The 5'-deoxy modification confers resistance to uridine phosphorylase cleavage, as inferred from class-level SAR and supported by the compound's lack of interference with human cell growth . This property makes 5'-deoxy-5'-iodouridine a superior probe for long-term cell culture studies investigating DNA synthesis, repair mechanisms, or viral replication, where metabolic instability of 5-iodouridine would compromise experimental outcomes.

Viral TK-Dependent Prodrugs & Radiosensitizers

The selective activation of nucleoside analogs by viral thymidine kinases is a proven strategy for antiviral and anticancer therapy [2]. Given its moderate inhibition of HSV-1 TK (IC50 4.3 μM) and favorable safety profile, 5'-deoxy-5'-iodouridine may serve as a lead compound or prodrug candidate for developing TK-activated antivirals or radiosensitizers. Its structural features are analogous to those of Idoxuridine prodrugs like ropidoxuridine, which are converted by hepatic aldehyde oxidase [3].

Application
Selection Property
Validation Focus
Antiviral repeat-dosing models
Reported lower in vivo toxicity
Toxicity endpoint monitoring
Nucleoside library synthesis
5′-iodo cross-coupling handle
Diversification reaction validation
Long-term cell culture nucleoside probe
Inferred metabolic stability
Stability assay in relevant model
Viral TK prodrug research
HSV-1 TK inhibition context
Prodrug conversion and antiviral response

Technical Documentation Hub

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29 linked technical documents
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